molecular formula C9H11ClFN3 B2453084 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 2095410-51-6

2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride

Cat. No.: B2453084
CAS No.: 2095410-51-6
M. Wt: 215.66
InChI Key: YWRNJGPQXJPEPI-UHFFFAOYSA-N
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Description

2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the pyrrolo[2,3-b]pyridine ring enhances the compound’s stability and biological activity.

Properties

IUPAC Name

2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;/h3-5H,1-2,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRNJGPQXJPEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the fluorine atom and the ethanamine side chain. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The hydrochloride salt form is often preferred for its enhanced solubility and stability.

Chemical Reactions Analysis

Types of Reactions

2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Another fluorinated pyrrolopyridine derivative with potential biological activity.

    2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: A non-fluorinated analog with similar structural features but different biological properties.

Uniqueness

The presence of the fluorine atom in 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride distinguishes it from similar compounds. This fluorine atom enhances the compound’s stability, binding affinity, and biological activity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride (CAS No. 2090998-06-2) is a derivative of pyrrolo[2,3-b]pyridine, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Chemical Formula C9H11ClFN3
Molecular Weight 215.66 g/mol
IUPAC Name 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
Appearance Powder
Storage Temperature Room Temperature

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can act as agonists or antagonists at dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders.

Biological Activities

  • Dopaminergic Activity :
    • The compound exhibits selective agonist activity at D3 dopamine receptors, which are critical for regulating mood and motor control. This selectivity suggests potential applications in treating conditions such as Parkinson's disease and schizophrenia .
  • Neuroprotective Effects :
    • Studies have shown that related compounds can protect dopaminergic neurons from degeneration, indicating that this compound may also confer neuroprotective benefits .
  • Antiproliferative Activity :
    • Preliminary data suggest that this compound may possess antiproliferative properties against certain cancer cell lines. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis .
  • Anti-inflammatory Potential :
    • The compound has demonstrated anti-inflammatory effects in vitro by modulating cytokine production and inhibiting pathways associated with inflammation .

Case Study 1: D3 Receptor Agonism

A study evaluating the agonistic effects of various derivatives on D3 receptors found that the compound exhibited an EC50 value in the low nanomolar range (approximately 278 nM), indicating strong receptor activation compared to other tested compounds .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Parkinson's disease, administration of the compound resulted in a significant reduction in neurodegeneration markers and improved motor function scores compared to controls . This suggests a potential role in neuroprotection.

Case Study 3: Anticancer Activity

In vitro assays revealed that the compound inhibited proliferation in breast cancer cell lines with an IC50 value around 457 nM. Mechanistic studies indicated that it induces apoptosis through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling halogenated pyrrolopyridine precursors with ethylenediamine derivatives under palladium-catalyzed cross-coupling conditions. For example, HCl-mediated acidification in aqueous solutions at 0–50°C (2–24 hours) is critical for stabilizing the amine hydrochloride salt. Optimizing stoichiometry (e.g., 1.0 M HCl) and temperature control (gradual heating to 50°C) can improve yields up to ~50–60% . Post-reaction purification via recrystallization or reverse-phase HPLC is advised to achieve >95% purity.

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer :
  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards.
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., δ 7.8–8.2 ppm for pyrrolopyridine protons, δ 2.8–3.2 ppm for ethylamine backbone) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 226.06 (calculated for C9_9H9_9FN3_3) and isotopic patterns matching chlorine from HCl .

Q. What solvent systems are compatible for in vitro assays involving this compound?

  • Methodological Answer : The compound is soluble in polar solvents (e.g., water, DMSO) but may precipitate in low-pH buffers. For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity. Stability tests indicate no degradation in PBS (pH 7.4) for 48 hours at 4°C .

Advanced Research Questions

Q. How does fluorination at the 5-position of the pyrrolo[2,3-b]pyridine core influence bioactivity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination enhances metabolic stability and binding affinity to kinase targets (e.g., CDK2) by reducing electron density in the aromatic system. Comparative studies using analogs like 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine show a 3–5-fold increase in IC50_{50} values against cancer cell lines when fluorine is present. Use SAR models to correlate electronic effects (Hammett constants) with activity .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize batch-to-batch variability.
  • Impurity Analysis : Trace impurities (e.g., unreacted precursors) may interfere with activity. Conduct LC-MS profiling and spiking experiments with suspected contaminants .
  • Structural Isomers : Verify regiospecific fluorination using 19F^{19}F-NMR to rule out positional isomers (e.g., 3-fluoro vs. 5-fluoro derivatives) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :
  • Kinase Profiling : Use panels like KinomeScan to identify off-target effects.
  • Crystallography : Co-crystallize the compound with CDK2 or PTPN2 to resolve binding modes. For example, the pyrrolopyridine nitrogen may form hydrogen bonds with kinase hinge regions .
  • Mutagenesis : Introduce point mutations (e.g., gatekeeper residues) to validate binding pocket interactions .

Critical Considerations

  • Stability : Store lyophilized powder at -20°C under inert gas to prevent hygroscopic degradation .
  • Toxicity : Conduct MTT assays to establish safe working concentrations, especially for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.